

# Application Notes and Protocols: In vivo Models of Inflammation Using C3a (70-77)

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## Compound of Interest

Compound Name: C3a (70-77)

Cat. No.: B15607999

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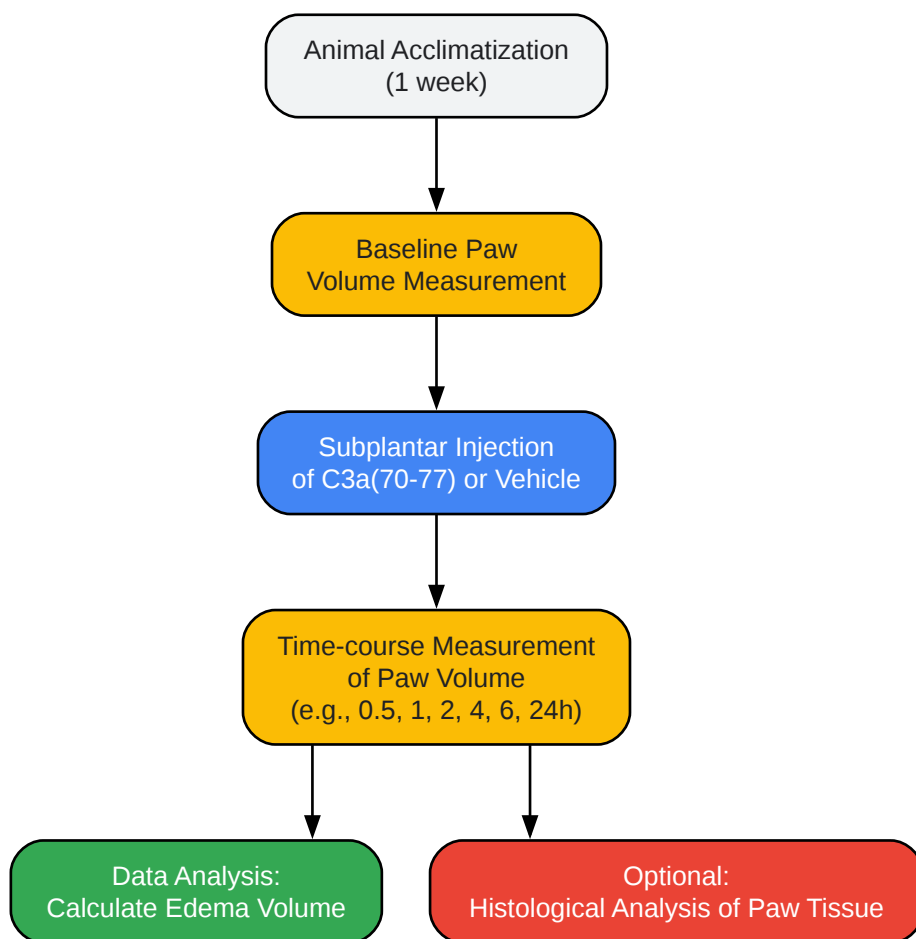
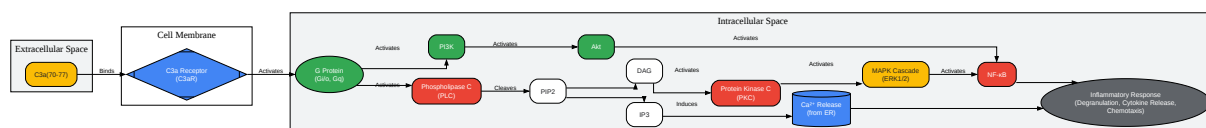
For Researchers, Scientists, and Drug Development Professionals

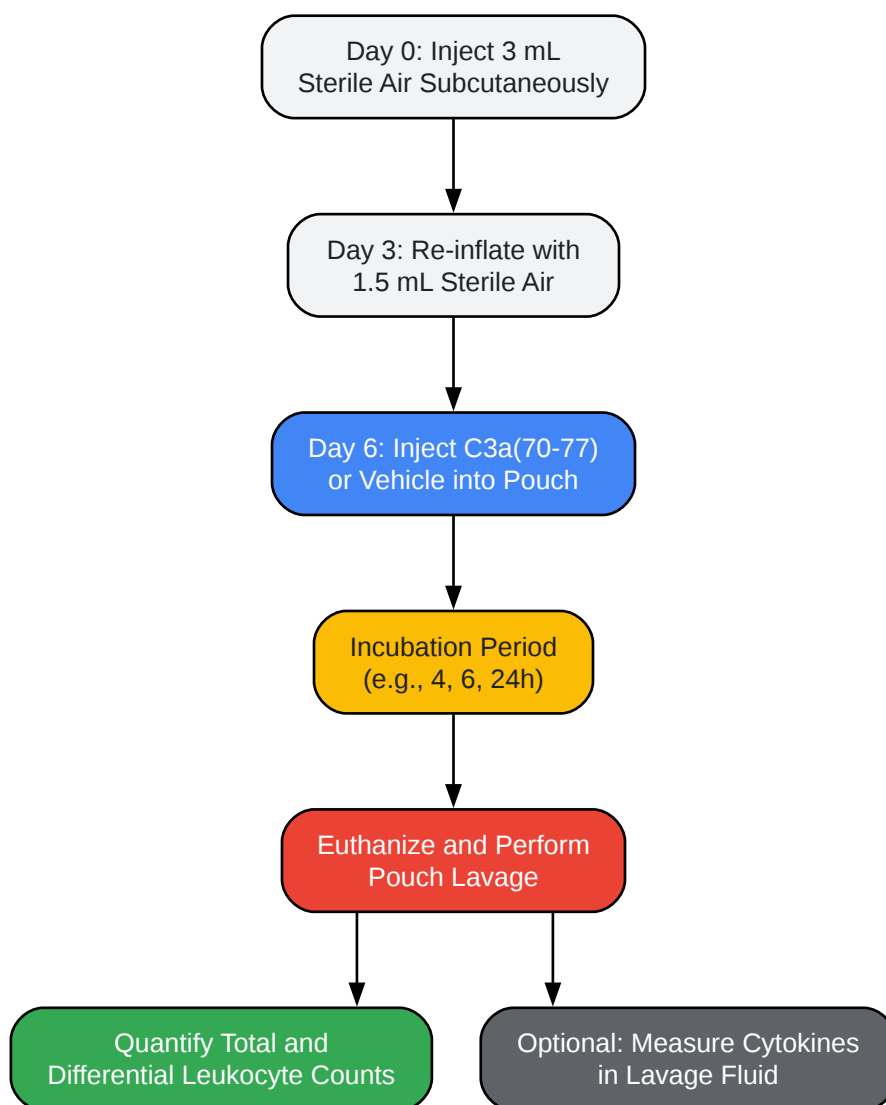
## Introduction

The complement system is a critical component of the innate immune response, and its activation leads to the generation of several pro-inflammatory mediators. Among these, the anaphylatoxin C3a plays a significant role in orchestrating inflammatory reactions. C3a(70-77) is an octapeptide corresponding to the C-terminal region of C3a and has been identified as a biologically active fragment that can mimic the inflammatory effects of the full-length C3a molecule. This document provides detailed application notes and protocols for utilizing C3a(70-77) to induce localized inflammation in preclinical in vivo models. These models are valuable tools for studying the mechanisms of complement-mediated inflammation and for the preclinical evaluation of novel anti-inflammatory therapeutics.

## Signaling Pathway of C3a and C3a(70-77)

C3a and its C-terminal fragment, C3a(70-77), exert their effects by binding to the C3a receptor (C3aR), a G protein-coupled receptor (GPCR). The binding of C3a(70-77) to C3aR initiates a cascade of intracellular signaling events that culminate in a cellular inflammatory response. This includes increased intracellular calcium levels, activation of protein kinase C (PKC), and the activation of downstream signaling pathways such as the ERK1/2 and PI3K/Akt pathways. These events lead to cellular responses like mast cell degranulation, increased vascular permeability, and the recruitment of leukocytes to the site of inflammation.





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